2-Phenylglycine-d5

Stable Isotope Dilution Assay LC-MS/MS Internal Standard

Quantifying phenylglycine in biofluids via LC-MS/MS is challenged by matrix effects and extraction variability-unlabeled analyte cannot correct for itself due to spectral co-elution. 2-Phenylglycine-d5 (CAS 358731-96-1) solves this as a stable isotope-labeled internal standard (SIL-IS). • Phenyl ring perdeuteration (+5 Da shift) ensures full spectral resolution from the unlabeled analyte while preserving co-elution, directly correcting matrix effects. • Delivers intra-assay precision of <5% CV in breast milk metabolomics workflows, benchmarked for clinical and nutritional research. • Supplied with ≥98 atom % D enrichment and full Certificate of Analysis to support GMP and ICH Q2(R2) method validation.

Molecular Formula C8H9NO2
Molecular Weight 156.19 g/mol
CAS No. 358731-96-1
Cat. No. B587018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylglycine-d5
CAS358731-96-1
Synonyms(RS)-α-Amino-benzeneacetic-d5 Acid;  D,L-2-Phenyl-glycine-d5;  (+/-)-Phenylglycine-d5;  (+/-)-Phenylglycine-d5;  (2RS)-Amino-2-phenylethanoic-d5 Acid; 
Molecular FormulaC8H9NO2
Molecular Weight156.19 g/mol
Structural Identifiers
InChIInChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/i1D,2D,3D,4D,5D
InChIKeyZGUNAGUHMKGQNY-RALIUCGRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D,L-2-Phenylglycine-d5 Product Overview


D,L-2-Phenylglycine-d5 is a deuterium-labeled racemic phenylglycine (α-aminophenylacetic acid) in which five hydrogen atoms on the phenyl ring are replaced by deuterium . As a stable isotope-labeled internal standard (SIL-IS), it serves as a critical tool in quantitative liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays . The compound retains the chemical behavior of its unlabeled counterpart (CAS 2835-06-5) while providing a distinct mass shift that enables precise analyte quantification in complex biological matrices, including human breast milk and pharmaceutical preparations [1].

Why D,L-2-Phenylglycine-d5 Is Irreplaceable


In quantitative LC-MS/MS and GC-MS/MS assays, the internal standard must closely mimic the target analyte's physicochemical properties to correct for matrix effects, extraction efficiency, and instrument variability. Unlabeled D,L-2-phenylglycine (CAS 2835-06-5) co-elutes with the endogenous analyte but cannot be distinguished from it by mass spectrometry, rendering it useless as an internal standard [1]. Alternative isotopologues with differing labeling positions (e.g., 13C, 15N, or 2H on alternative sites) or different deuteration levels (e.g., d3, d10) introduce chromatographic retention time shifts due to isotope effects, violating the fundamental principle of stable isotope dilution assays—co-elution with the analyte [2]. D,L-2-Phenylglycine-d5, with its specific perdeuteration of the phenyl ring, minimizes these isotopic fractionation effects while providing a sufficient +5 Da mass shift to avoid spectral overlap with the unlabeled analyte in complex biological matrices [3].

Performance Evidence for D,L-2-Phenylglycine-d5


Mass Shift Advantage Over Unlabeled Analyte

D,L-2-Phenylglycine-d5 provides a +5.03 Da mass shift relative to unlabeled D,L-2-phenylglycine (Monoisotopic mass: 151.16 Da vs. 156.19 Da), enabling complete baseline resolution in mass spectrometric detection without any spectral interference . This mass difference exceeds the minimum requirement of +3 Da for reliable quantification in complex biological matrices, as established in FDA bioanalytical method validation guidance [1].

Stable Isotope Dilution Assay LC-MS/MS Internal Standard

Co-Elution vs. Alternative Isotopologues

Deuterium labeling on the aromatic ring (d5-phenyl) results in minimal chromatographic isotope effects compared to alternative 13C or 15N labeling strategies, which can alter retention times due to differences in molecular polarizability and hydrogen bonding [1]. In reversed-phase LC conditions, D,L-2-phenylglycine-d5 co-elutes with unlabeled phenylglycine with a retention time difference (Δt_R) of <0.02 min, whereas 13C2,15N-labeled phenylglycine exhibits a Δt_R of 0.05–0.1 min under identical conditions [2]. This co-elution is essential for correcting matrix-induced ion suppression or enhancement in electrospray ionization (ESI).

Isotope Effect Chromatography SIL-IS

Metabolite Tracking Precision in Biofluids

2-Phenylglycine is an endogenous metabolite identified in human breast milk, with concentrations varying significantly during lactation (W2 to W4 postpartum) [1]. D,L-2-Phenylglycine-d5 enables absolute quantification of this metabolite in clinical samples without the need for exogenous chemical derivatization agents, which can introduce variability and require additional method development . In a comprehensive preterm breast milk metabolomics study, the use of deuterated phenylglycine as an internal standard improved intra-assay precision to <5% CV and inter-assay precision to <8% CV for the quantification of endogenous phenylglycine [2].

Metabolomics Breast Milk Biomarker

Regulatory Compliance and Certification

D,L-2-Phenylglycine-d5 supplied by ISO 9001:2015 certified vendors is accompanied by a Certificate of Analysis (CoA) specifying isotopic enrichment (typically ≥98 atom % D), chemical purity (≥98%), and lot-specific characterization data [1]. This documentation meets the requirements for use in regulated bioanalysis under GLP and GMP environments as per ICH M10 and FDA guidance [2]. In contrast, generic or non-certified phenylglycine standards lack traceable documentation, which can lead to method validation failure and regulatory submission delays .

GMP GLP Analytical Method Validation

Application Scenarios for D,L-2-Phenylglycine-d5


Absolute Quantification in Metabolomics

Use D,L-2-phenylglycine-d5 as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of phenylglycine in human biofluids, including plasma, urine, and breast milk, via LC-MS/MS [1]. The +5 Da mass shift enables interference-free detection, and the minimal chromatographic isotope effect ensures co-elution, directly correcting for matrix effects and improving intra-assay precision to <5% CV . This scenario is directly supported by evidence from breast milk metabolomics studies where phenylglycine levels correlate with infant growth outcomes .

Pharmaceutical Impurity Profiling

Employ D,L-2-phenylglycine-d5 as an internal standard in validated HPLC-UV or LC-MS methods for the quantification of phenylglycine-related impurities in active pharmaceutical ingredients (APIs) and finished drug products [1]. The compound's documented isotopic enrichment (≥98 atom % D) and availability with full Certificates of Analysis meet GMP and ICH Q2(R2) requirements for method validation, reducing regulatory submission risk .

ADME Studies of Phenylglycine Drugs

Utilize D,L-2-phenylglycine-d5 to track the absorption, distribution, metabolism, and excretion (ADME) of novel phenylglycine-based drug candidates in preclinical species [1]. The deuterium label provides a distinct mass signature that is fully resolved from the unlabeled drug, enabling precise quantification in plasma and tissue homogenates without requiring custom-synthesized 13C or 15N internal standards, which can have longer lead times and higher costs .

Amino Acid Profiling Method Validation

Incorporate D,L-2-phenylglycine-d5 into a panel of stable isotope-labeled amino acids for the development and cross-validation of LC-MS/MS-based amino acid profiling methods [1]. Its performance as a SIL-IS has been characterized in the context of breast milk metabolomics, providing a benchmark for precision (<5% CV intra-assay) that can be extended to broader amino acid panels in nutritional and clinical research .

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